![molecular formula C8H11BO3 B597661 (4-(Hydroxymethyl)-2-methylphenyl)boronic acid CAS No. 166386-66-9](/img/structure/B597661.png)
(4-(Hydroxymethyl)-2-methylphenyl)boronic acid
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Overview
Description
“(4-(Hydroxymethyl)-2-methylphenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . They have been widely studied in medicinal chemistry due to their potential biological applications .
Synthesis Analysis
Boronic acids can be synthesized using various methods. One common method involves the reaction of a diboronyl ester with a catalyst, such as iridium or rhodium . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis
The molecular structure of “this compound” consists of a boron atom bonded to two hydroxyl groups and a phenyl ring with a hydroxymethyl and a methyl group attached .Chemical Reactions Analysis
Boronic acids can form reversible covalent interactions with cis-diols, which allows them to be used as reversible covalent warheads for medicinal and biological applications . They can also be used as building blocks and synthetic intermediates .Scientific Research Applications
Carbohydrate-binding: A class of boronic acids including ortho-hydroxymethyl phenylboronic acid has been found effective in complexing glycopyranosides under physiologically relevant conditions. This suggests potential applications in designing receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
Synthesis and structural study: Derivatives of boronic acid with an aminophosphonic acid group offer new opportunities for applications in medicine, agriculture, and industrial chemistry. Studies on these compounds' structure can inform their multifunctional applications (Zhang et al., 2017).
Inhibition of class C beta-lactamases: Aromatic boronic acids, including derivatives with hydroxymethyl groups, have shown to be reversible inhibitors of class C beta-lactamases, which are serine enzymes. This could have implications in antibiotic resistance research (Beesley et al., 1983).
Macrocyclic chemistry: Boronic esters, including those derived from 2-methylphenylboronic acid, have applications in macrocyclic chemistry, with potential implications in molecular design and synthesis (Fárfan et al., 1999).
Catalysis: Boronic acids are used as catalysts in various organic reactions, including the activation of hydroxy functional groups, which can lead to the development of new synthetic methods and materials (Hall, 2019).
Glycopyranoside-binding agents: Benzoboroxoles, including o-hydroxymethyl phenylboronic acid, have been shown to efficiently complex glycopyranosides in neutral water, which could be significant for targeting biologically relevant cell-surface oligosaccharides (Bérubé, Dowlut & Hall, 2008).
Electrochemical degradation of herbicides: Boronic acids are used in the electrochemical incineration of certain herbicides, indicating potential environmental applications in pollution control (Boye et al., 2006).
Drug delivery: Boronic acid-containing polymers have been used in biomedical applications, including treatment of HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them valuable in developing new biomaterials (Cambre & Sumerlin, 2011).
Mechanism of Action
Target of Action
The primary target of 4-Hydroxymethyl-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the SM coupling reaction , which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of carbon–carbon bonds .
Safety and Hazards
Future Directions
Boronic acids have a wide range of potential applications in medicinal chemistry, including as anticancer, antibacterial, and antiviral agents, as well as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics . Therefore, further studies with boronic acids in medicinal chemistry are encouraged .
properties
IUPAC Name |
[4-(hydroxymethyl)-2-methylphenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10-12H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJFMZDMFLQDCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CO)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726922 |
Source
|
Record name | [4-(Hydroxymethyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
166386-66-9 |
Source
|
Record name | [4-(Hydroxymethyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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